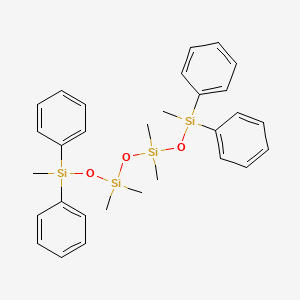
1,3,3,5,5,7-Hexamethyl-1,1,7,7-tetraphenyltetrasiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3,5,5,7-Hexamethyl-1,1,7,7-tetraphenyltetrasiloxane is an organosilicon compound with the molecular formula C30H38O3Si4. It is characterized by the presence of four silicon atoms, each bonded to phenyl and methyl groups. This compound is known for its unique structural properties and is used in various scientific and industrial applications .
Métodos De Preparación
The synthesis of 1,3,3,5,5,7-Hexamethyl-1,1,7,7-tetraphenyltetrasiloxane typically involves the reaction of chlorosilanes with phenyl and methyl groups under controlled conditions. One common method includes the use of a salt solution in tetrahydrofuran (THF) and a solution of chlorosilane in THF, which are added simultaneously with vigorous stirring and cooling to -60°C . Industrial production methods may vary, but they generally follow similar principles of controlled reactions involving chlorosilanes and appropriate solvents.
Análisis De Reacciones Químicas
1,3,3,5,5,7-Hexamethyl-1,1,7,7-tetraphenyltetrasiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form siloxane derivatives.
Substitution: It can undergo substitution reactions where phenyl or methyl groups are replaced by other functional groups.
Hydrolysis: In the presence of water, it can hydrolyze to form silanols and other siloxane derivatives.
Common reagents used in these reactions include oxidizing agents, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,3,3,5,5,7-Hexamethyl-1,1,7,7-tetraphenyltetrasiloxane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives
Mecanismo De Acción
The mechanism of action of 1,3,3,5,5,7-Hexamethyl-1,1,7,7-tetraphenyltetrasiloxane involves its interaction with various molecular targets and pathways. Its effects are primarily due to its ability to form stable siloxane bonds, which contribute to its structural integrity and reactivity. The specific pathways involved depend on the application and the environment in which the compound is used .
Comparación Con Compuestos Similares
1,3,3,5,5,7-Hexamethyl-1,1,7,7-tetraphenyltetrasiloxane can be compared with other similar compounds such as:
1,1,3,3,5,5,7,7-Octamethyltetrasiloxane: This compound has a similar structure but lacks the phenyl groups, making it less complex and with different reactivity.
1,1,3,3,5,5,7,7-Octamethyl-1,7-tetrasiloxanediol: This compound contains hydroxyl groups, which can lead to different chemical properties and applications.
The uniqueness of this compound lies in its combination of phenyl and methyl groups, which provide a balance of stability and reactivity, making it suitable for a wide range of applications .
Propiedades
Número CAS |
6904-66-1 |
|---|---|
Fórmula molecular |
C30H38O3Si4 |
Peso molecular |
559.0 g/mol |
Nombre IUPAC |
[dimethyl-[methyl(diphenyl)silyl]oxysilyl]oxy-dimethyl-[methyl(diphenyl)silyl]oxysilane |
InChI |
InChI=1S/C30H38O3Si4/c1-34(2,32-36(5,27-19-11-7-12-20-27)28-21-13-8-14-22-28)31-35(3,4)33-37(6,29-23-15-9-16-24-29)30-25-17-10-18-26-30/h7-26H,1-6H3 |
Clave InChI |
HNGWDEQHOJWGBN-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(O[Si](C)(C)O[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2)O[Si](C)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



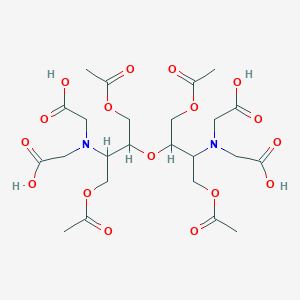
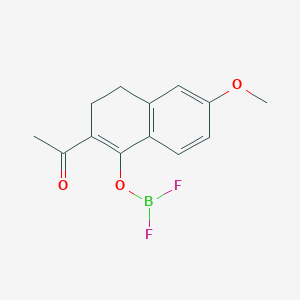
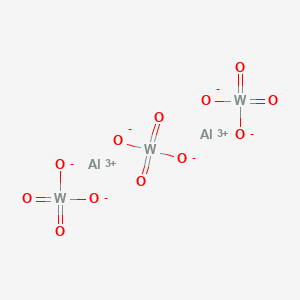
![2-[(4-{(E)-[6-acetyl-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzonitrile](/img/structure/B13821582.png)
![N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B13821585.png)
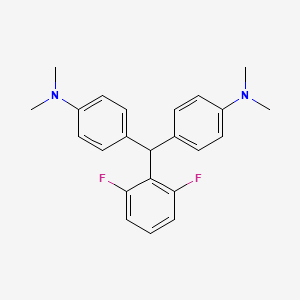
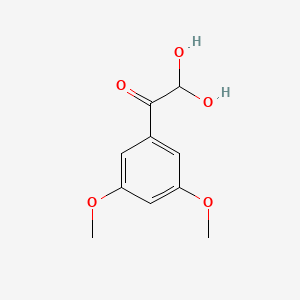
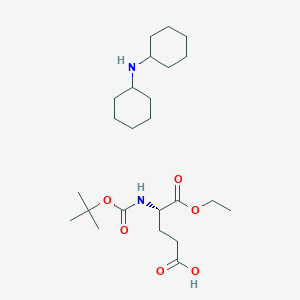
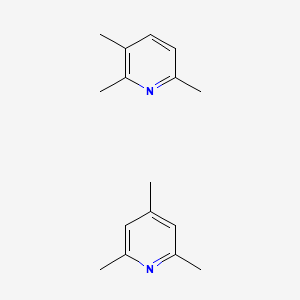
![7-Chloro-1-methyl-5-phenyl-3-[(trimethylsilyl)oxy]-1H-1,4-benzodiazepin-2(3H)-one](/img/structure/B13821614.png)
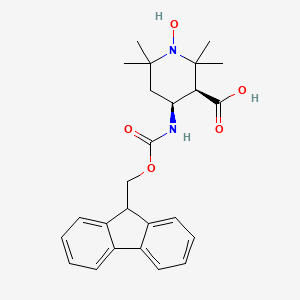

![N'-[(1E)-1-(5-ethylthiophen-2-yl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B13821639.png)
